molecular formula C8H9NO2S B1582056 2-(Ethylthio)nicotinic acid CAS No. 27868-76-4

2-(Ethylthio)nicotinic acid

Cat. No. B1582056
CAS RN: 27868-76-4
M. Wt: 183.23 g/mol
InChI Key: LYHPPDODTUEXAN-UHFFFAOYSA-N
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Description

2-(Ethylthio)nicotinic acid is an aromatic carboxylic acid and a member of pyridines . It has a molecular formula of C8H9NO2S and a molecular weight of 183.23 .


Molecular Structure Analysis

The molecular structure of 2-(Ethylthio)nicotinic acid is represented by the linear formula C8H9NO2S . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

2-(Ethylthio)nicotinic acid is a solid substance . It has a melting point of 185 °C . The compound has a molecular weight of 183.23 and a molecular formula of C8H9NO2S .

Scientific Research Applications

  • Biosynthesis of Nicotinic Acid

    • Field : Biochemistry
    • Application : This research focused on the biosynthesis of nicotinic acid using recombinant E. coli expressing nitrilase .
    • Method : The E. coli cells were immobilized and used to catalyze the hydrolysis of 3-cyanopyridine to nicotinic acid. The immobilized cells were then used in a semi-continuous packed-bed bioreactor (sPBR) for efficient production .
    • Results : The highest space–time yield of 1576 g/(L·d) was obtained on 0.8 M substrate concentration at 2 mL/min of flow rate. The sPBR was repeatedly operated for 41 batches, keeping 100% conversion in the presence of 30 mM CaCl2 .
  • Industrial Production of Nicotinic Acid

    • Field : Industrial Chemistry
    • Application : This research reviewed ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
    • Method : The focus was on green chemistry methods for the production of nicotinic acid, with an emphasis on potential industrial applications .
    • Results : The review highlighted the need for new technology for the industrial production of nicotinic acid that aligns with the principles of green chemistry .
  • Anti-inflammatory and Analgesic Efficacy

    • Field : Pharmaceutical Chemistry
    • Application : This research synthesized a number of 2-substituted aryl derivatives from nicotinic acid .
    • Method : The 2–Bromo aryl substituents were synthesized and tested for their anti-inflammatory and analgesic efficacy .
    • Results : The synthesized compounds showed excellent results, enabling their use within this class of drugs .
  • Insecticidal Activities

    • Field : Agricultural Chemistry
    • Application : This study investigated the insecticidal activities of some nicotinic acid derivatives .
    • Method : Nicotinic acid was substituted with a pyridine molecule in the 3-position, which showed a strong ability for insect poisoning .
    • Results : The study demonstrated the potential of these nicotinic acid derivatives as effective insecticides .
  • Production of Nicotinic Acid

    • Field : Industrial Chemistry
    • Application : This research focused on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
    • Method : The focus was on green chemistry methods for the production of nicotinic acid, with an emphasis on potential industrial applications .
    • Results : The review highlighted the need for new technology for the industrial production of nicotinic acid that aligns with the principles of green chemistry .
  • Animal Nutrition

    • Field : Animal Science
    • Application : Nicotinic acid is essential for the life of animals under stress with disturbed intestinal microflora, especially farm animals, and NA deficiency leads to health problems and impairs animal reproduction and growth .
    • Method : The study focused on the importance of nicotinic acid in animal nutrition and its impact on animal health .
    • Results : The study highlighted the importance of nicotinic acid in maintaining the health and productivity of farm animals .

Safety And Hazards

The safety data sheet for 2-(Ethylthio)nicotinic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHPPDODTUEXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343715
Record name 2-(Ethylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)nicotinic acid

CAS RN

27868-76-4
Record name 2-(Ethylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Mercapto-nicotinic acid (2 g, 12.8 mmol) and bromoethane were reacted in the same manner as in Step A of Preparation Example 1 to obtain the title compound (1.9 g, 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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